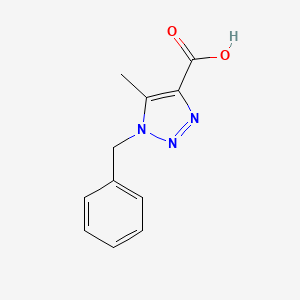
4-amino-4H-1,2,4-triazol-3-tiol
Descripción general
Descripción
4-amino-4H-1,2,4-triazole-3-thiol (4A4HTT) is an organic compound that is used in various scientific research applications. It is a sulfur-containing heterocyclic compound that is used in medicinal chemistry, materials science, and biochemistry. The compound has a variety of applications due to its unique properties, such as its ability to form covalent bonds with other molecules, its high stability, and its low toxicity.
Aplicaciones Científicas De Investigación
Aplicaciones Antifúngicas
Los derivados del 4-amino-4H-1,2,4-triazol-3-tiol se han identificado por sus propiedades antifúngicas. Se utilizan en la síntesis de compuestos como el fluconazol, un agente antifúngico bien conocido . Esta aplicación es crucial en el desarrollo de tratamientos para infecciones fúngicas, que son una preocupación importante tanto en entornos clínicos como en la agricultura.
Actividad Anticancerígena
Los derivados del compuesto exhiben actividades anticancerígenas. La investigación indica que estos derivados se pueden utilizar para diseñar y sintetizar nuevos compuestos con posibles propiedades anticancerígenas . Esto es particularmente importante para crear nuevas terapias que se dirijan a las células cancerosas con alta especificidad.
Propiedades Antimicrobianas
Los derivados del triazol son conocidos por sus efectos antimicrobianos de amplio espectro. Se han incorporado a varios agentes terapéuticamente importantes, incluidos aquellos con propiedades antibacterianas . Esto los hace valiosos en la lucha contra las bacterias resistentes a los antibióticos.
Agentes Antivirales
La estructura principal del this compound se encuentra en varios fármacos antivirales. Estos incluyen medicamentos como la ribavirina, que se utiliza para tratar infecciones virales . El desarrollo de nuevos agentes antivirales es crítico, especialmente ante las enfermedades virales emergentes.
Usos Antiinflamatorios y Analgésicos
Se ha informado que los compuestos que contienen la parte triazol poseen propiedades antiinflamatorias y analgésicas . Esta aplicación es significativa en la industria farmacéutica para el desarrollo de nuevos analgésicos y medicamentos antiinflamatorios.
Efectos Antidepresivos y Anxiolíticos
Los derivados del this compound se han utilizado en la síntesis de fármacos con efectos antidepresivos y ansiolíticos . Estos compuestos juegan un papel vital en el tratamiento de los trastornos de salud mental, brindando a los pacientes más opciones para controlar sus afecciones.
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazoles possess a wide range of biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It is suggested that the inhibitor is found to interact with the copper surface via the sulphur atom of the thiol group and the nitrogen atoms of the amino group and the triazole ring .
Biochemical Pathways
It is known that 1,2,4-triazoles can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that 1,2,4-triazoles can have a wide range of effects at the molecular and cellular level due to their diverse biological activities .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4-amino-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . Additionally, 4-amino-4H-1,2,4-triazole-3-thiol can form complexes with metal ions, which can further influence its biochemical activity. The interactions between 4-amino-4H-1,2,4-triazole-3-thiol and these biomolecules are primarily driven by hydrogen bonding, electrostatic interactions, and coordination bonds.
Cellular Effects
The effects of 4-amino-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-amino-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage.
Molecular Mechanism
At the molecular level, 4-amino-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, 4-amino-4H-1,2,4-triazole-3-thiol can bind to the active site of acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine . This binding interaction is facilitated by the formation of hydrogen bonds and coordination bonds between the compound and the enzyme. Additionally, 4-amino-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-amino-4H-1,2,4-triazole-3-thiol in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to a decrease in its biochemical activity . Studies have shown that 4-amino-4H-1,2,4-triazole-3-thiol remains stable under certain conditions, but its stability can be compromised in the presence of light, heat, or reactive chemicals. Long-term exposure to these conditions can result in the formation of degradation products that may have different biochemical properties.
Dosage Effects in Animal Models
The effects of 4-amino-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 4-amino-4H-1,2,4-triazole-3-thiol can cause toxic effects, including liver and kidney damage. The threshold for these adverse effects varies depending on the species and the duration of exposure. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity.
Metabolic Pathways
4-amino-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a key role in the oxidative metabolism of 4-amino-4H-1,2,4-triazole-3-thiol.
Transport and Distribution
The transport and distribution of 4-amino-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 4-amino-4H-1,2,4-triazole-3-thiol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites and its ability to cross biological barriers.
Subcellular Localization
The subcellular localization of 4-amino-4H-1,2,4-triazole-3-thiol is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The localization of 4-amino-4H-1,2,4-triazole-3-thiol within these compartments can influence its interactions with biomolecules and its overall biochemical activity.
Propiedades
IUPAC Name |
4-amino-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBXBCKFUPBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370684 | |
| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4343-75-3 | |
| Record name | 4343-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156612 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula and molecular weight of 4-amino-4H-1,2,4-triazole-3-thiol?
A1: 4-amino-4H-1,2,4-triazole-3-thiol has the molecular formula C2H4N4S and a molecular weight of 116.14 g/mol.
Q2: What spectroscopic data is available for characterizing 4-amino-4H-1,2,4-triazole-3-thiol?
A2: Researchers commonly use infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to characterize 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. [, , , , ] These techniques provide information about the functional groups and the arrangement of atoms within the molecule.
Q3: How does the structure of 4-amino-4H-1,2,4-triazole-3-thiol influence its corrosion inhibition properties on copper in seawater?
A3: 4-amino-4H-1,2,4-triazole-3-thiol acts as a corrosion inhibitor for copper in seawater. [] While the exact mechanism is not fully elucidated in the provided research, it is likely that the thiol (-SH) group plays a crucial role. This group can adsorb onto the copper surface, forming a protective layer that hinders the corrosion process.
Q4: Are there any studies investigating the structure-activity relationship (SAR) of 4-amino-4H-1,2,4-triazole-3-thiol derivatives?
A4: Yes, several studies explore the SAR of 4-amino-4H-1,2,4-triazole-3-thiol derivatives. [, ] Researchers have synthesized various derivatives by introducing different substituents at the 5th position of the triazole ring. These modifications impact the compounds' binding affinities towards targets such as DNA gyrase, cyclooxygenase-II (COX-2), and cathepsin B, potentially influencing their antibacterial, anti-inflammatory, and anticancer activities.
Q5: Can 4-amino-4H-1,2,4-triazole-3-thiol be used as a building block for synthesizing other heterocyclic compounds?
A5: Absolutely. 4-amino-4H-1,2,4-triazole-3-thiol serves as a versatile precursor for synthesizing various heterocyclic compounds. Researchers have successfully synthesized bis(4-amino-4H-1,2,4-triazole-3-thiols), triazolothiadiazoles, triazolothiadiazepinylindole analogues, and other derivatives. [, , , , , , ] These compounds often exhibit interesting biological activities, making them potential candidates for further pharmaceutical development.
Q6: What analytical methods are used to characterize and quantify 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives?
A6: Researchers employ various analytical techniques to characterize and quantify 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives. These include:
- Elemental analysis: This method determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur, confirming the compound's purity and elemental ratios. [, , , ]
- Spectroscopic methods: IR and NMR spectroscopy are essential for structural elucidation and identification of functional groups within the molecule. [, , , , ]
- Mass spectrometry: This technique provides information about the compound's molecular weight and fragmentation pattern, aiding in structural confirmation. [, , ]
Q7: Has 4-amino-4H-1,2,4-triazole-3-thiol or its derivatives shown any promising biological activities?
A7: Yes, research indicates that 4-amino-4H-1,2,4-triazole-3-thiol and its derivatives possess various biological activities:
- Antimicrobial activity: Several synthesized derivatives display promising antimicrobial activity against Gram-positive and Gram-negative bacteria. [, , , ]
- Anticancer activity: Studies show that some triazolothiadiazine derivatives exhibit potent anticancer activity against human hepatocellular carcinoma (HepG-2) cells. [, ]
- Antioxidant activity: Certain triazolothiadiazepinylindole analogues demonstrate significant free radical scavenging activity, total antioxidant capacity, and ferric reducing antioxidant power. []
- Insulin-like activity: A platinum(II) complex with a 4-amino-4H-1,2,4-triazole-3-thiol-derived Schiff base ligand exhibited in vitro and in vivo antidiabetic activity by inhibiting α-amylase and lowering blood glucose levels in diabetic rats. []
Q8: Have there been any computational studies on 4-amino-4H-1,2,4-triazole-3-thiol derivatives?
A8: Yes, computational chemistry plays a significant role in studying 4-amino-4H-1,2,4-triazole-3-thiol derivatives.
- Molecular docking: This method predicts the binding modes and affinities of the derivatives towards specific biological targets. [, ] For example, docking studies have explored their interactions with DNA gyrase, COX-2, and cathepsin B. []
- Density Functional Theory (DFT): DFT calculations provide insights into the electronic structure and geometry of these compounds. [] These calculations can help explain observed spectroscopic data and predict molecular properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)
![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)





![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)





